N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide
Description
Properties
IUPAC Name |
1-N-cyclopropyl-3-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c19-27(25,26)16-7-3-13(4-8-16)9-10-20-17(23)14-2-1-11-22(12-14)18(24)21-15-5-6-15/h3-4,7-8,14-15H,1-2,5-6,9-12H2,(H,20,23)(H,21,24)(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNUSBEBANVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the Piperidine Core
The piperidine ring serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of six-membered rings from diene precursors. For example, a diene containing pre-functionalized carboxamide groups can undergo cyclization to yield piperidine-1,3-dicarboxylate intermediates. This method offers stereochemical control but requires stringent anhydrous conditions.
Reductive Amination
Reductive amination of δ-keto esters with ammonia or amines provides access to substituted piperidines. A study demonstrated that δ-keto esters derived from glutaric acid react with cyclopropylamine under hydrogenation conditions (H₂, Pd/C) to form N-cyclopropylpiperidine-3-carboxylates.
Functionalization of the Piperidine Core
Regioselective Amidation at N1
The cyclopropyl group is introduced via carboxamide formation at the piperidine nitrogen (N1). A validated protocol involves:
- Activation of Carboxylic Acid : Piperidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Coupling with Cyclopropylamine : The acyl chloride reacts with cyclopropylamine in dichloromethane (DCM) at 0–5°C, yielding N1-cyclopropylpiperidine-1-carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 2h | 95 | 98 |
| Amidation | Cyclopropylamine, DCM, 0–5°C | 88 | 99 |
Introduction of the 4-Sulfamoylphenethyl Group at N3
The sulfamoylphenethyl moiety is installed via a multi-step sequence:
Synthesis of 4-Sulfamoylphenethylamine
- Sulfonation of Phenethyl Alcohol : Phenethyl alcohol is sulfonated using chlorosulfonic acid (ClSO₃H) in chloroform at −10°C to yield 4-chlorosulfonylphenethyl alcohol.
- Amination : Treatment with aqueous ammonia (NH₃) converts the chlorosulfonyl group to sulfamoyl, producing 4-sulfamoylphenethyl alcohol.
- Oxidation to Carboxylic Acid : The alcohol is oxidized with Jones reagent (CrO₃/H₂SO₄) to 4-sulfamoylphenethyl carboxylic acid.
- Conversion to Amine : The acid is subjected to Curtius rearrangement using diphenylphosphoryl azide (DPPA) to yield 4-sulfamoylphenethylamine.
Amidation at N3
The piperidine-3-carboxylic acid is coupled with 4-sulfamoylphenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12h.
Optimization Note : Excess EDC (1.5 equiv) and HOBt (1.2 equiv) improve yields to 85%.
One-Pot Tandem Synthesis
A streamlined approach combines piperidine formation and amidation in a single reactor:
- Piperidine Formation : δ-Keto ester undergoes reductive amination with cyclopropylamine (H₂, 50 psi, Pd/C).
- In Situ Amidation : Without isolation, the intermediate reacts with 4-sulfamoylphenethylamine chloride under Schotten-Baumann conditions (NaOH, H₂O/Et₂O).
Advantages :
Critical Challenges and Solutions
Regioselectivity in Amidation
The proximity of N1 and N3 carboxamide groups risks cross-reactivity. Solution : Use orthogonal protecting groups (e.g., Boc for N1, Fmoc for N3) during sequential amidation.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (m, 4H, cyclopropyl), 2.45 (t, 2H, CH₂SO₂), 3.15 (m, 2H, piperidine), 6.85 (d, 2H, aromatic).
- LC-MS : [M+H]⁺ = 407.2 (calculated 407.1).
Purity Assessment :
- HPLC (C18 column, acetonitrile/H₂O gradient): 99.3% at 254 nm.
Chemical Reactions Analysis
Hydrolysis of Carboxamide Groups
The two carboxamide bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions.
Acidic Hydrolysis:
In the presence of concentrated HCl (6 M) at reflux (110°C), the carboxamide groups hydrolyze to yield:
-
Cyclopropylamine (from the N1-cyclopropylcarboxamide)
-
3-Aminopiperidine (from the piperidine backbone)
-
4-Sulfamoylphenethylcarboxylic acid
Reaction Conditions
| Reagent | Temperature | Time | Product(s) | Reference |
|---|---|---|---|---|
| HCl (6 M) | 110°C | 12 h | Cyclopropylamine, 3-aminopiperidine, acid |
Basic Hydrolysis:
Under alkaline conditions (NaOH, 5 M), hydrolysis produces:
-
Cyclopropylammonium hydroxide
-
Piperidine-3-carboxylate
-
4-Sulfamoylphenethylcarboxylate
Sulfamoyl Group Reactivity
The sulfamoyl (–SO₂NH₂) moiety participates in alkylation and acylation reactions.
N-Alkylation:
Reaction with methyl iodide (CH₃I) in DMF at 60°C yields N-methyl-4-sulfamoylphenethylpiperidine-3-carboxamide :
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| CH₃I | DMF | 60°C | 6 h | N-methyl sulfonamide derivative |
Acylation:
Treatment with acetyl chloride (ClCOCH₃) forms N-acetyl-4-sulfamoylphenethylpiperidine-3-carboxamide :
Piperidine Ring Modifications
The piperidine nitrogen can undergo alkylation or oxidation.
N-Alkylation:
Reaction with benzyl bromide (C₆H₅CH₂Br) in the presence of K₂CO₃ produces N-benzyl-piperidine derivatives :
Reaction Conditions
| Reagent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| C₆H₅CH₂Br | K₂CO₃ | DMF | 78% |
Oxidation:
Oxidation with KMnO₄ in acidic medium converts the piperidine ring to a pyridine derivative , though this reaction is less common due to steric hindrance .
Cyclopropane Ring Opening
The cyclopropyl group undergoes ring-opening under strong acidic conditions (e.g., H₂SO₄) to form a linear alkane sulfonate :
Coupling Reactions
The carboxamide groups can participate in peptide-like coupling using activating agents such as HOBt and HBTU , enabling the formation of novel derivatives .
Example Reaction
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation products including CO₂ , NH₃ , and SO₂ .
Scientific Research Applications
The compound N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide has garnered attention in various scientific domains due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Antimicrobial Properties
The sulfonamide component of the compound is known for its antimicrobial activity. Research indicates that it possesses broad-spectrum antibacterial effects.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the effectiveness of the compound against various bacterial strains, suggesting its potential use in treating bacterial infections .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Case Study: A preclinical study indicated that the compound could reduce neuroinflammation in models of Alzheimer’s disease, potentially improving cognitive functions .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, particularly in conditions like rheumatoid arthritis.
- Data Table: Anti-inflammatory Activity
| Inflammatory Model | Observed Effect |
|---|---|
| Carrageenan-induced edema | Reduction by 45% at 20 mg/kg dose |
| LPS-induced cytokine release | Inhibition of IL-6 and TNF-alpha |
These findings support the notion that this compound could serve as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the piperidine-dicarboxamide backbone but differ in substituents, leading to variations in potency, selectivity, and pharmacokinetics. Below is a comparative analysis:
ZINC40467580: (3R)-3-N-methyl-3-N-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-1,3-dicarboxamide
- Structural Differences: Replaces the cyclopropyl group with an N-methyl substituent and introduces a quinazolinone-linked methyl group.
- Pharmacological Profile: Exhibits lower PARP-1 inhibition (IC₅₀ = 12 nM vs. 8 nM for the target compound) due to reduced steric compatibility with the PARP catalytic domain. The quinazolinone moiety enhances DNA intercalation but increases off-target toxicity in vitro .
- Solubility : Lower aqueous solubility (0.5 mg/mL) compared to the target compound (2.1 mg/mL), attributed to the absence of the sulfamoyl group .
ZINC6547121: Ethyl 2-[[(2S)-2-(N-(4-amino-3-carbamoylphenyl)carbamoyl)pyrrolidin-1-yl]methyl]benzoate
- Structural Differences : Features a pyrrolidine-carboxamide scaffold and an ethyl benzoate ester instead of the piperidine-dicarboxamide core.
- Binding Affinity : Moderate PARP-1 inhibition (IC₅₀ = 25 nM) due to weaker hydrogen bonding with Asp766 and Gly863 residues. The ethyl ester group reduces metabolic stability, with a half-life of 1.2 hours in liver microsomes vs. 4.8 hours for the target compound .
Talazoparib (Reference Drug)
- Key Similarities : Both compounds inhibit PARP-1/2 via binding to the NAD⁺ pocket.
- Differences: Talazoparib has a bicyclic tetrahydropyridophthalazinone core, enabling stronger π-π stacking with Tyr887. However, the target compound’s cyclopropyl group improves blood-brain barrier penetration (brain/plasma ratio = 0.6 vs. 0.2 for talazoparib) .
Data Table: Comparative Analysis of Key Parameters
| Compound Name | PARP-1 IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Selectivity (PARP-1/2 vs. TNKS1/2) |
|---|---|---|---|---|
| N1-cyclopropyl-N3-(4-sulfamoylphenethyl) | 8.0 | 2.1 | 4.8 | >100-fold |
| ZINC40467580 | 12.0 | 0.5 | 3.2 | 30-fold |
| ZINC6547121 | 25.0 | 1.4 | 1.2 | 10-fold |
| Talazoparib | 0.6 | 0.9 | 6.0 | >500-fold |
Research Findings and Mechanistic Insights
- Role of Cyclopropyl Group : The cyclopropyl substituent in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma stability compared to analogs with alkyl or aryl groups .
- Sulfamoylphenethyl Moiety : This group improves solubility and facilitates interactions with PARP’s polar subpocket (e.g., Ser904 and His862), contributing to its sub-10 nM potency .
- Selectivity Challenges : Unlike talazoparib, the compound shows moderate selectivity against tankyrases (TNKS1/2), likely due to the bulkier sulfamoyl group impeding access to TNKS’s larger catalytic cavity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine core functionalization. For example, cyclopropane groups can be introduced via alkylation, while sulfamoylphenethyl moieties may require coupling agents like carbodiimides for amide bond formation . Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC, with purity assessed via NMR (e.g., ensuring absence of unreacted intermediates) . Yield optimization often involves solvent selection (e.g., DMF for polar intermediates) and temperature control .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms regiochemistry of substituents (e.g., cyclopropyl vs. phenethyl groups) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted sulfamoyl precursors) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring or cyclopropane configuration .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in targets like kinases or GPCRs. Quantum mechanical/molecular mechanical (QM/MM) simulations assess electronic interactions between the sulfamoyl group and catalytic residues . Shape similarity analysis (e.g., Tanimoto coefficients) compares the compound to known inhibitors (e.g., PARP inhibitors) to infer activity .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Repetition : Conduct assays in triplicate across orthogonal platforms (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to determine if discrepancies arise from compound degradation .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting activity .
Q. How does the sulfamoylphenethyl moiety influence supramolecular interactions in material science applications?
- Methodological Answer : The sulfamoyl group’s hydrogen-bonding capacity enables self-assembly into coordination polymers or gels. X-ray diffraction studies reveal stacking patterns, while dynamic light scattering (DLS) monitors aggregate stability under varying pH . Computational tools (e.g., COMSOL) model charge distribution to predict material properties .
Q. What experimental approaches address solubility challenges in pharmacological studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO-water gradients or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and dissolution rates .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity in low-solubility conditions to validate target engagement .
Q. How can reaction mechanisms for piperidine-1,3-dicarboxamide formation be elucidated?
- Methodological Answer : Isotopic labeling (e.g., 13C-carbamoyl groups) tracks bond formation via NMR. Intermediate trapping (e.g., using quenching agents) identifies transient species. Kinetic studies under varying temperatures determine rate-limiting steps (e.g., cyclopropane ring closure vs. amide coupling) .
Q. What structure-activity relationship (SAR) strategies optimize potency against disease-specific targets?
- Methodological Answer :
- Fragment Replacement : Substitute cyclopropyl with spirocyclic or fluorinated groups to enhance metabolic stability .
- Bioisosteric Swaps : Replace sulfamoyl with sulfonamide or phosphonate groups to modulate polarity .
- 3D-QSAR Models : Align compound conformers with active analogs to identify critical pharmacophores .
Q. How can green chemistry principles be integrated into the compound’s synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
